molecular formula C21H21ClN4OS B2637582 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1105217-91-1

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2637582
CAS RN: 1105217-91-1
M. Wt: 412.94
InChI Key: FYAMNZVCKXJSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4OS and its molecular weight is 412.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound has been involved in the synthesis of novel heterocyclic aryl monoazo organic compounds, which demonstrated significant biological activity. These activities include antioxidant, antitumor against Ehrlich ascites carcinoma cell EACC cell line, and antimicrobial activity against various pathogenic bacteria and fungi. The synthesized compounds were also used for dyeing polyester fabrics, suggesting a potential application in producing sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).

Synthesis of Fused Heterobicycles

The compound has also been used in the synthesis of novel fused heterobicycles, like pyrazolo[4,3-c]pyridine-3-ols. These synthesized compounds hold potential for various pharmaceutical and industrial applications due to their complex structures and potential biological activities (Karthikeyan et al., 2014).

Pharmacological Screening for Analgesic and Antiparkinsonian Activities

In pharmacological research, derivatives of the compound have shown promising results in screening for analgesic and antiparkinsonian activities, comparable to recognized drugs like Valdecoxib® and Benzatropine®. This highlights the compound's potential in developing new medications for pain management and Parkinson's disease treatment (Amr et al., 2008; Amr et al., 2009).

Anticancer Activity Evaluation

The compound has been involved in the efficient synthesis of derivatives that were evaluated for their anticancer activity. The synthesized compounds, particularly piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, showed promising anticancer activity against various cancer cell lines, emphasizing its potential role in anticancer drug development (Kumar et al., 2013).

properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAMNZVCKXJSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

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